4-Fluorobenzoyl cyanide
Overview
Description
4-Fluorobenzoyl cyanide is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further bonded to a cyanide group
Mechanism of Action
Target of Action
The primary target of 4-Fluorobenzoyl Cyanide is the solvation structure of lithium ions (Li+) in lithium-ion batteries (LIBs) . This structure bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs .
Mode of Action
This compound, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+. This results in a weakening of the ion–dipole interaction (Li+–solvents) but promotes coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier .
Biochemical Pathways
The compound affects the interfacial kinetics in lithium-ion batteries by tuning the Li+ coordination chemistry based on solvent molecular engineering . This results in improved rate performance, as demonstrated practically in LiFePO4//graphite pouch cells .
Pharmacokinetics
By altering the solvation structure of Li+, it improves the interfacial kinetics and thus the overall performance of the battery .
Result of Action
The result of the action of this compound is an improvement in the electrochemical performance of lithium-ion batteries. It achieves this by reducing the interfacial barrier, which contributes to improved rate performance .
Action Environment
The action of this compound is influenced by the concentration of Li salt in the electrolyte of the battery. At a normal Li salt concentration, the compound is able to construct a bulky coordination structure with Li+, which improves the interfacial kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Reduction: The compound can be reduced to 4-fluorobenzylamine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert this compound to 4-fluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Nucleophilic Substitution: 4-Fluorobenzamide or 4-fluorobenzoate esters.
Reduction: 4-Fluorobenzylamine.
Oxidation: 4-Fluorobenzoic acid.
Scientific Research Applications
4-Fluorobenzoyl cyanide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Electrochemistry: It is employed as a solvent in lithium-ion batteries to enhance interfacial kinetics and improve battery performance.
Comparison with Similar Compounds
4-Fluorobenzyl cyanide: Similar in structure but with a different functional group arrangement.
4-Fluorobenzoylacetonitrile: Contains an additional carbonyl group, leading to different reactivity and applications.
4-Fluorophenylacetonitrile: Another structurally related compound with distinct properties and uses.
Uniqueness: 4-Fluorobenzoyl cyanide’s unique combination of a fluorine atom and a cyanide group imparts distinct electronic properties, making it particularly valuable in applications requiring specific reactivity and stability. Its role in enhancing electrochemical performance in lithium-ion batteries highlights its potential in advanced energy storage technologies .
Properties
IUPAC Name |
4-fluorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUDHPAOIWMELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468506 | |
Record name | 4-FLUOROBENZOYL CYANIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-13-9 | |
Record name | 4-FLUOROBENZOYL CYANIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Fluorobenzoyl cyanide used in polymer synthesis?
A1: this compound acts as a crucial building block in the synthesis of a novel poly(aryl ether) containing 4-Chloro-2,5-diphenyloxazole []. This process involves a two-step reaction:
Q2: What are the characteristics of the resulting poly(aryl ether)?
A2: The synthesized poly(aryl ether) exhibits promising properties, including:
- High Molecular Weight: The polymerization reaction can yield polymers with weight-average molar masses reaching up to 2.81 x 104 g mol-1 as determined by Gel Permeation Chromatography (GPC) [].
- Thermal Stability: These polymers demonstrate exceptional thermal stability, withstanding temperatures up to 363 °C before a 5% weight loss occurs in a nitrogen atmosphere, as measured by Thermogravimetric Analysis (TGA) [].
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